5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs by forming a hydrogen bond with G485, a residue close to the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring . This interaction inhibits the receptor’s activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, affecting various biological processes .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been found to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can inhibit the activity of these receptors, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells . It induces apoptosis (programmed cell death) and inhibits cell migration and invasion. Additionally, it influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. The compound forms hydrogen bonds with specific amino acids in the FGFRs, stabilizing its binding and enhancing its inhibitory effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss, organ toxicity, and behavioral changes. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s activity and function can be influenced by its localization, as it interacts with various biomolecules within these subcellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Methylation: The methyl group at the 6-position can be introduced through a methylation reaction using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Methyl Iodide (CH3I): Used for methylation reactions.
Potassium Carbonate (K2CO3): Used as a base in methylation reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Reduced forms of the compound with specific functional groups converted.
Scientific Research Applications
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, particularly in cancer research targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the 6-position, which may affect its biological activity and binding affinity.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Has a bromine atom at the 6-position instead of the 5-position, leading to different chemical properties and reactivity.
5-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which may result in different substitution patterns and biological activities.
Uniqueness
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNOYGPTTTZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646841 | |
Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958358-00-4 | |
Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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